molecular formula C23H24N2O2S B11572287 1-(3-methoxyphenyl)-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione

1-(3-methoxyphenyl)-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione

Cat. No.: B11572287
M. Wt: 392.5 g/mol
InChI Key: DVCOEDPTOBNFEH-UHFFFAOYSA-N
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Description

1-(3-METHOXYPHENYL)-7,7-DIMETHYL-2-(4-METHYLPHENYL)-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE is a complex organic compound that belongs to the class of pyrano[4,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[4,3-d]pyrimidine core with methoxyphenyl and methylphenyl substituents, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(3-METHOXYPHENYL)-7,7-DIMETHYL-2-(4-METHYLPHENYL)-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylphenyl groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. .

Scientific Research Applications

1-(3-METHOXYPHENYL)-7,7-DIMETHYL-2-(4-METHYLPHENYL)-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-METHOXYPHENYL)-7,7-DIMETHYL-2-(4-METHYLPHENYL)-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-(3-METHOXYPHENYL)-7,7-DIMETHYL-2-(4-METHYLPHENYL)-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE include other pyrano[4,3-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their substituent groups, which can significantly affect their biological activity and chemical properties. Some examples of similar compounds are:

Properties

Molecular Formula

C23H24N2O2S

Molecular Weight

392.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione

InChI

InChI=1S/C23H24N2O2S/c1-15-8-10-16(11-9-15)21-24-22(28)19-14-27-23(2,3)13-20(19)25(21)17-6-5-7-18(12-17)26-4/h5-12H,13-14H2,1-4H3

InChI Key

DVCOEDPTOBNFEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2C4=CC(=CC=C4)OC)CC(OC3)(C)C

Origin of Product

United States

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